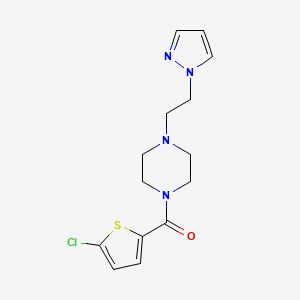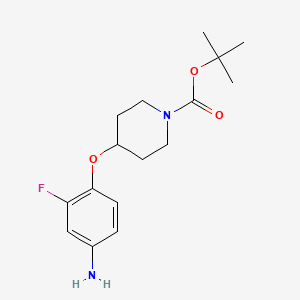
2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 757-81-7) is an organosulfonamide compound and a derivative of benzene. It is a white crystalline solid with a molecular weight of 250.60 g/mol and a melting point of 115-117 °C. In organic synthesis, it is used as a starting material for the preparation of various pharmaceuticals and other compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamides, including structures similar to 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide, have been widely studied for their pharmacological properties. These compounds serve as the basis for a variety of drugs due to their ability to inhibit carbonic anhydrase (CA), among other targets. For instance, sulfonamide derivatives have shown promise as selective inhibitors for antiglaucoma drugs targeting CA II and as diagnostic tools for cancer targeting CA IX/XII. The development of novel sulfonamides that act as selective antiglaucoma and antitumor agents highlights the ongoing need for new drugs with improved specificity and efficacy (Carta, Scozzafava, & Supuran, 2012). Furthermore, advancements in sulfur chemistry have been crucial for acid gas treatment, showing the importance of sulfur-containing compounds like sulfonamides in environmental and industrial applications (Gupta, Ibrahim, & Shoaibi, 2016).
Environmental and Ecotoxicology Studies
Research has also focused on the environmental fate and ecotoxicological impacts of polyfluoroalkyl chemicals, which share structural features with the aforementioned sulfonamide. These studies are crucial for understanding the persistence and toxicity of such compounds in the environment. For example, microbial degradation of polyfluoroalkyl chemicals has been examined to assess their breakdown and potential formation of toxic perfluoroalkyl acids (PFAAs), shedding light on the environmental behavior and risks associated with these substances (Liu & Mejia Avendaño, 2013).
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO2S/c1-6(2)15-18(16,17)9-5-7(10(12,13)14)3-4-8(9)11/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKBIDBAMJWRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

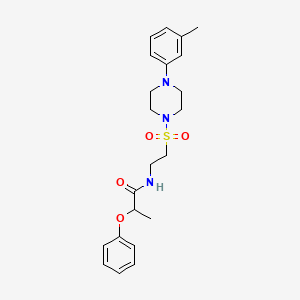

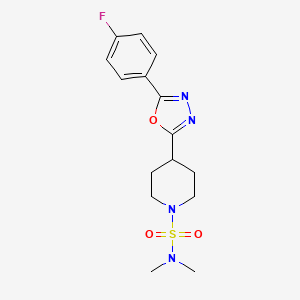
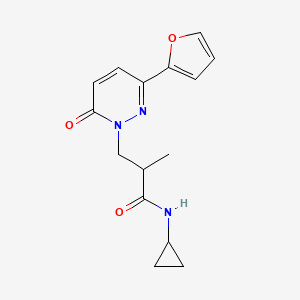
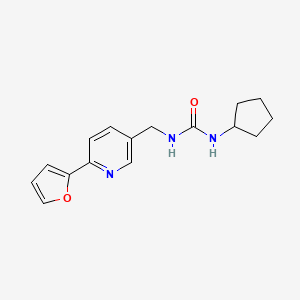
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)
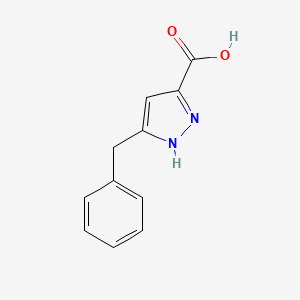
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
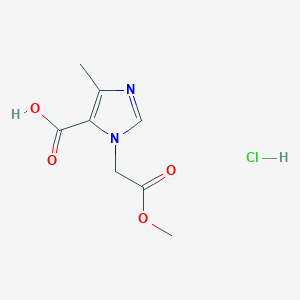

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
